molecular formula C7H7BrClNO B14139985 5-Bromo-2-chloromethyl-4-methoxypyridine

5-Bromo-2-chloromethyl-4-methoxypyridine

Cat. No.: B14139985
M. Wt: 236.49 g/mol
InChI Key: YEDLHIVMWJUYTE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethyl-4-methoxypyridine is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloromethyl-4-methoxypyridine typically involves the bromination and chloromethylation of 4-methoxypyridine. One common method includes the following steps:

    Bromination: 4-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloromethyl-4-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the hydrogenated derivative of the compound.

Scientific Research Applications

5-Bromo-2-chloromethyl-4-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloromethyl-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Similar in structure but lacks the chloromethyl group.

    2-Chloromethyl-4-methoxypyridine: Similar but lacks the bromine atom.

    5-Bromo-2-chloromethylpyridine: Similar but lacks the methoxy group.

Uniqueness

5-Bromo-2-chloromethyl-4-methoxypyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and interaction profiles. This combination allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3H2,1H3

InChI Key

YEDLHIVMWJUYTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=C1)CCl)Br

Origin of Product

United States

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